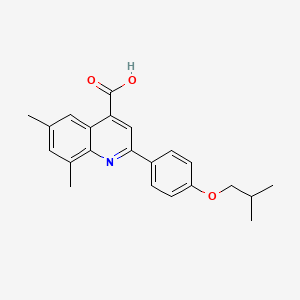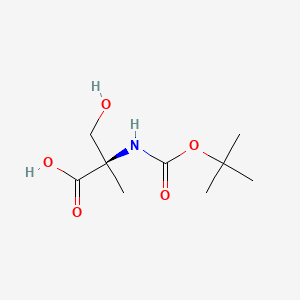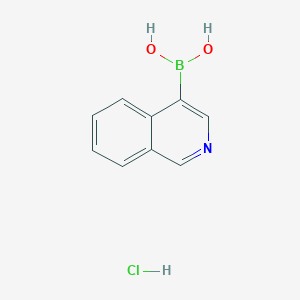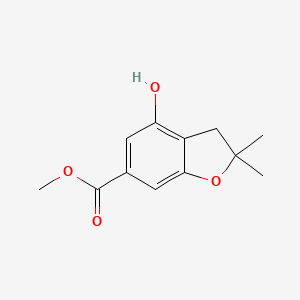
2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the Pictet-Spengler reaction is a method used to synthesize tetrahydroisoquinoline derivatives, as demonstrated in the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid . This method could potentially be adapted for the synthesis of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
Quinoline derivatives often exhibit interesting molecular arrangements due to their aromatic systems and potential for hydrogen bonding. For example, a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid was found to have a hexagonal molecular arrangement through π-π interaction, creating channel cavities occupied by water molecules . This suggests that the molecular structure of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid could also exhibit unique packing arrangements and intermolecular interactions in the solid state.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and complexation with metals. The gas-phase reaction of substituted isoquinolines to carboxylic acids after collision-induced dissociation in mass spectrometry indicates that quinoline derivatives can undergo fragmentation and rearrangement under certain conditions . Additionally, the transformation of trans-4-carboxy-3,4-dihydro-3-phenyl-1(2H)-isoquinolones to indeno[1,2-c]isoquinolines involves selenoxide elimination and Friedel-Crafts cyclization . These reactions could be relevant to the chemical behavior of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents such as isobutoxy and methyl groups can affect the compound's solubility, melting point, and reactivity. The carboxylic acid moiety in the compound is likely to contribute to its acidity and potential for forming salts and esters. The aromatic nature of the quinoline ring may also contribute to its UV absorption properties, making it potentially useful for spectroscopic analysis.
Applications De Recherche Scientifique
Synthetic Studies on Marine Drugs
Quinoline derivatives, such as those synthesized in the study of marine drugs, are of interest for their antitumor properties. The synthesis of 4H-chromene-2-carboxylic acid derivatives, which share structural similarities with quinoline compounds, is explored for their potential in antitumor antibiotic tetrahydroisoquinoline natural product studies (Li et al., 2013).
Photolabile Protecting Groups
The development of photolabile protecting groups based on quinoline derivatives, such as 8-bromo-7-hydroxyquinoline, demonstrates their utility in biological research. These compounds offer enhanced quantum efficiency and multiphoton-induced photolysis sensitivity, making them valuable for caging biological messengers (Fedoryak & Dore, 2002).
Mass Spectrometry and Drug Development
In mass spectrometry studies, bisubstituted isoquinolines exhibit promising characteristics as prolylhydroxylase inhibitor drug candidates. The gas-phase reaction of these compounds to form carboxylic acids after collision-induced dissociation highlights their potential in clinical and forensic analysis (Thevis et al., 2008).
Metal Complexes and Material Science
Research into cadmium complexes generated from 2-phenylquinoline derivatives, such as 2-(4-fluorophenyl)quinoline-4-carboxylic acid, explores their fluorescent behavior and antibacterial activities. These studies underscore the potential of quinoline derivatives in developing new materials with specific optical and biological properties (Lei et al., 2014).
Organotin Carboxylates in Chemistry
The synthesis and characterization of organotin carboxylates based on amide carboxylic acids demonstrate the diverse molecular architectures that can be achieved with quinoline derivatives. These compounds contribute to the understanding of coordination modes and supramolecular structures in organotin chemistry (Xiao et al., 2013).
Safety And Hazards
In February 2019, a black box warning for Febuxostat was added, based on the findings of a post-market clinical study (the CARES trial) where there was an increased risk of cardiovascular (CV) fatal outcomes in patients with gout and known cardiovascular disease treated with Febuxostat, when compared to those treated with allopurinol .
Orientations Futures
Propriétés
IUPAC Name |
6,8-dimethyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-13(2)12-26-17-7-5-16(6-8-17)20-11-19(22(24)25)18-10-14(3)9-15(4)21(18)23-20/h5-11,13H,12H2,1-4H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAAHEWPUXOBAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)




![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)






